4-Bromo-5-methylpyridine-2-acetic acid
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Overview
Description
4-Bromo-5-methylpyridine-2-acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a bromine atom at the 4th position, a methyl group at the 5th position, and an acetic acid moiety at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylpyridine-2-acetic acid typically involves the bromination of 5-methylpyridine-2-acetic acid. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylpyridine-2-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed:
- Substitution reactions can yield various substituted pyridine derivatives.
- Oxidation reactions can produce carboxylic acids or ketones.
- Reduction reactions can result in the formation of dehalogenated or reduced pyridine derivatives.
Scientific Research Applications
4-Bromo-5-methylpyridine-2-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylpyridine-2-acetic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine and acetic acid moieties can interact with various molecular targets, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the acetic acid moiety.
4-Methylpyridine-2-acetic acid: Similar structure but lacks the bromine atom.
2-Bromo-5-methylpyridine: Similar structure but with different bromine and methyl group positions.
Uniqueness: 4-Bromo-5-methylpyridine-2-acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-4-10-6(2-7(5)9)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
OMQFEJPLXMEBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CC(=O)O)Br |
Origin of Product |
United States |
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